molecular formula C8H15N3 B1647591 [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine CAS No. 1007501-63-4

[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine

Cat. No.: B1647591
CAS No.: 1007501-63-4
M. Wt: 153.22 g/mol
InChI Key: UDGSAUOMGAGNBT-UHFFFAOYSA-N
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Description

[1-(1,3-Dimethyl-1H-pyrazol-4-yl)propyl]amine is a chemical compound featuring an amine-terminated propyl chain attached to a 1,3-dimethyl-1H-pyrazole core. This structure makes it a valuable intermediate in organic synthesis and drug discovery efforts. Pyrazole and pyrazoline derivatives are extensively researched due to their wide range of pharmacological activities. Compounds within this class have been investigated as cannabinoid CB1 receptor antagonists, which are relevant for treating conditions like obesity and metabolic disorders . Furthermore, analogous structures have demonstrated significant antimicrobial, anti-inflammatory, and anticancer properties in scientific studies, highlighting the potential of the pyrazole scaffold in developing new therapeutic agents . The presence of both the protected pyrazole heterocycle and the primary amine group in this molecule offers two distinct reactive sites, allowing researchers to functionalize the compound for creating libraries of derivatives or for coupling with other molecular fragments, such as carboxylic acids, aldehydes, or aryl halides. As a key intermediate, it can be utilized in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-8(9)7-5-11(3)10-6(7)2/h5,8H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGSAUOMGAGNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN(N=C1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 1,3-Dimethylpyrazole

The most cited route involves alkylating 1,3-dimethylpyrazole with a propylamine precursor. A representative protocol from EvitaChem employs:

  • Reagents : 1,3-Dimethylpyrazole, 3-bromopropan-1-amine, potassium carbonate.
  • Conditions : Reflux in dimethylformamide (DMF) at 110°C for 12–24 hours.
  • Workup : Aqueous extraction, solvent evaporation, and column chromatography.

This method achieves moderate yields (50–65%) but requires careful control to minimize over-alkylation. The pyrazole’s N1 nitrogen acts as the nucleophile, attacking the alkyl halide’s electrophilic carbon.

Reductive Amination of Pyrazole-Containing Ketones

An alternative approach condenses 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-one with ammonia under reductive conditions:

  • Reagents : Ketone precursor, ammonium acetate, sodium cyanoborohydride.
  • Conditions : Methanol solvent, room temperature, 48 hours.
  • Yield : ~70% after recrystallization.

This method avoids halogenated intermediates, aligning with green chemistry principles.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but complicate purification.
  • Ethanolic solutions favor reductive amination but risk esterification side reactions.
  • Optimal temperatures range from 80°C (alkylation) to ambient (condensation).

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
  • Palladium catalysts enable cross-coupling variants, though limited to halogenated precursors.

Regioselectivity and Byproduct Formation

  • Competing alkylation at pyrazole N3 occurs in <5% cases, necessitating HPLC purification.
  • Over-reduction in amination routes generates secondary amines (~10–15% yield loss).

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a building block for kinase inhibitors and GPCR modulators, leveraging its dual hydrogen-bonding capacity.

Coordination Chemistry

Transition metal complexes (e.g., Cu²⁺, Pd⁰) exploit the amine’s chelating ability for catalytic applications.

Agrochemically Active Derivatives

N-Alkylation produces herbicidal agents, with structure-activity relationships (SAR) studies ongoing.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit specific kinases involved in cancer progression. For instance, studies have shown that pyrazole-based compounds can selectively target Polo-like kinase 1 (Plk1), a key regulator of mitosis, thereby inducing apoptosis in cancer cells . The compound's structural modifications have led to the development of potent inhibitors that exhibit significant anticancer properties.
  • Antimicrobial Properties : Similar pyrazole derivatives have demonstrated effectiveness against various bacterial and fungal strains. These compounds are being explored for their potential as new antimicrobial agents.
  • Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases.

Biological Studies

Biological interaction studies are crucial for understanding how this compound interacts with biological targets:

  • Mechanistic Studies : Computational methods have been employed to predict the pharmacological effects of this compound. These studies help elucidate the mechanisms underlying its biological activities and identify potential therapeutic targets.
  • Target Identification : Techniques such as molecular docking and binding affinity assays are used to assess the interaction of this compound with specific enzymes and receptors.

Material Science

The compound is also being explored for applications in material science:

  • Polymer Development : Due to its unique chemical structure, this compound can serve as a building block for synthesizing novel polymers with specific properties. These materials may find applications in coatings, adhesives, and other industrial products.

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

StudyApplicationFindings
Study on Plk1 InhibitionAnticancer ResearchIdentified as a potent inhibitor of Plk1 with significant anticancer activity in vitro and in vivo models .
Antimicrobial Activity AssessmentMicrobiologyDemonstrated effectiveness against multiple bacterial strains, suggesting potential as an antimicrobial agent.
Polymer Synthesis ExperimentMaterial ScienceSuccessfully used as a precursor for developing novel polymers with enhanced properties.

Mechanism of Action

The mechanism of action of [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets. This interaction may involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

The following compounds share the pyrazole-amine framework but differ in substituents and side-chain configurations:

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Properties/Applications References
[1-(1,3-Dimethyl-1H-pyrazol-4-yl)propyl]amine 1,3-dimethylpyrazole + propylamine C₈H₁₅N₃ 1007501-63-4 Discontinued; potential intermediate for drug synthesis
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine Ethyl-pyrazole + methyl-pyrazole linkage C₈H₁₂N₄ 1431966-11-8 Dual pyrazole motifs; explored in heterocyclic chemistry
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridinyl substitution + cyclopropylamine C₁₂H₁₅N₅ Not provided Antifungal agent precursor; confirmed via NMR and HRMS
{3-[1-(Butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine Branched butyl group + methylamine C₁₀H₁₉N₃ 1341477-63-1 Supplier-listed; structural diversity for SAR studies
(Dicyclopropylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine Dicyclopropylmethyl + methyl-pyrazole C₁₂H₁₉N₃ Not provided High steric bulk; potential ligand in catalysis

Key Observations :

  • Substituent Effects : The 1,3-dimethyl group in the target compound contrasts with ethyl or aryl substitutions (e.g., pyridinyl in ), which alter electronic density and steric accessibility.
  • Side-Chain Flexibility : Propylamine chains (as in the target compound) offer greater conformational flexibility compared to rigid cyclopropyl or branched alkyl groups (e.g., ), impacting molecular interactions in biological systems.

Biological Activity

[1-(1,3-Dimethyl-1H-pyrazol-4-yl)propyl]amine, with the molecular formula C8_8H15_{15}N3_3 and a molecular weight of 153.23 g/mol, is a compound of interest due to its potential biological activities. Research has indicated that derivatives of pyrazole compounds often exhibit significant pharmacological properties, including anti-inflammatory and anticancer effects.

The compound's structure features a five-membered pyrazole ring, which is known for its diverse reactivity and ability to form various derivatives. This structural characteristic contributes to its biological activity.

Biological Activity Overview

Research has focused on the biological activity of pyrazole derivatives, including this compound. Here are some key findings:

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives:

  • Cell Line Studies : A study reported that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, compounds showed GI50_{50} values ranging from 3.79 to 42.30 µM against these cell lines, indicating their potential as anticancer agents .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves induction of apoptosis and inhibition of cell proliferation. For example, one study highlighted that specific pyrazole derivatives induced autophagy in A549 cells without triggering apoptosis .

Anti-inflammatory Properties

Research indicates that certain pyrazole compounds also possess anti-inflammatory effects:

  • Inhibition Studies : Compounds derived from pyrazoles have been tested for their ability to inhibit pro-inflammatory cytokines in various models. For instance, some derivatives demonstrated the ability to reduce TNF-alpha levels in vitro .

Case Studies and Research Findings

Study Compound Cell Line IC50_{50} (µM) Activity
Prakash et al. (2017)2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxychromonesGram-positive/Gram-negative bacteriaNot specifiedAntibacterial activity comparable to commercial antibiotics
Wei et al. (2022)Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926Antitumor activity
Fan et al. (2022)1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole derivativesNCI-H460Not specifiedInduced autophagy

Pharmacological Implications

The biological activities associated with this compound suggest its potential as a lead compound for drug development. The diverse mechanisms through which it exhibits anti-cancer and anti-inflammatory properties warrant further investigation.

Q & A

Q. Table 1: Synthetic Conditions for Representative Derivatives

MethodReagents/CatalystsSolventTemp (°C)Yield (%)Reference
Cu-catalyzed couplingCuBr, Cs₂CO₃DMSO3517.9
Nucleophilic acylationTriethylamine, acid chlorideDCM2570–85
Reductive aminationEthanol, formaldehydeEthanolReflux60–75

Basic: How is this compound characterized spectroscopically?

Answer:
Critical characterization tools include:

  • ¹H/¹³C NMR : and report diagnostic signals:
    • Pyrazole C4 proton at δ 5.18 ppm (singlet, 1H) .
    • Propylamine chain protons (δ 1.85–0.71 ppm, multiplet) .
  • HRMS : Molecular ion peaks (e.g., m/z 215 [M+H]⁺ in ) confirm molecular weight .
  • IR : Absorptions at ~3250 cm⁻¹ (N-H stretch) and ~1680 cm⁻¹ (C=O in acylated derivatives) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Signals/PeaksReference
¹H NMRδ 5.18 (s, pyrazole C4-H), δ 3.85 (s, OCH₃)
¹³C NMRδ 165.4 (C=O), δ 55.9 (OCH₃)
HRMSm/z 215.1 [M+H]⁺

Advanced: How can researchers optimize reaction yields for copper-catalyzed syntheses of this compound?

Answer:
highlights low yields (~17.9%) in CuBr-catalyzed reactions, suggesting optimization strategies:

  • Catalyst Screening : Replace CuBr with Pd or Ni catalysts for improved cross-coupling efficiency.
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance intermediate solubility.
  • Temperature Gradients : Increase reaction temperature (e.g., 50–80°C) to accelerate kinetics while monitoring decomposition.
  • Additives : Use ligands like 1,10-phenanthroline to stabilize Cu(I) intermediates .

Advanced: How to address contradictions in reported biological activities of pyrazole-amine derivatives?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Structural Variations : Compare substituent effects (e.g., ’s 3,5-dinitrobenzamide derivative vs. unmodified amine) on target binding .
  • Assay Conditions : Validate protocols (e.g., MTT vs. agar diffusion in ) to ensure consistency .
  • Purity Analysis : Use HPLC (as in ) to rule out impurity-driven activity .

Advanced: What computational or experimental approaches are used to study structure-activity relationships (SAR) for this compound?

Answer:

  • Molecular Docking : references virtual screening for uPAR inhibitors, applicable for predicting binding modes of pyrazole-amine derivatives .
  • Derivative Libraries : Synthesize analogs (e.g., acylated or alkylated amines) as in and test against biological targets .
  • QSAR Modeling : Correlate electronic (Hammett σ) or steric parameters with bioactivity data to guide design .

Advanced: How to resolve ambiguities in NMR assignments for propylamine chain conformers?

Answer:

  • Variable Temperature NMR : Probe rotameric equilibria by acquiring spectra at low (e.g., –40°C) and high temps (e.g., 60°C) .
  • 2D NMR : Use NOESY to identify spatial proximity between propylamine protons and pyrazole methyl groups .
  • DFT Calculations : Compare experimental shifts with computed spectra for different conformers (e.g., gauche vs. anti) .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (8:2 to 1:1) achieves >95% purity () .
  • Acid-Base Extraction : Use HCl washes to remove unreacted amines, followed by neutralization and DCM extraction () .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine
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[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine

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